Abediterol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

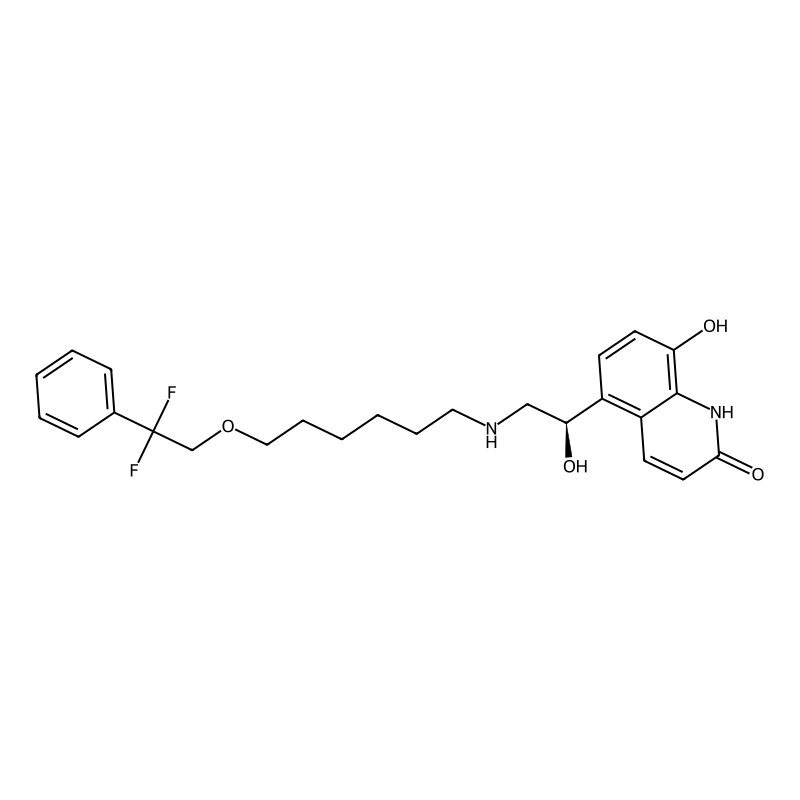

Abediterol is a novel chemical compound classified as a long-acting beta-2 adrenergic agonist (LABA) primarily developed for the treatment of chronic obstructive pulmonary disease (COPD) and asthma. Its chemical formula is , and it is recognized for its ability to selectively activate beta-2 adrenergic receptors, which play a crucial role in bronchodilation. The compound belongs to the class of organic compounds known as hydroxyquinolones, characterized by a quinoline moiety that contains a hydroxyl group and a ketone .

Additionally, synthesis methods for abediterol involve several key reactions, including hydroformylation and alkylation processes, which are critical for constructing its complex structure .

Abediterol exhibits significant biological activity as a bronchodilator. Clinical studies have demonstrated that it provides rapid and sustained bronchodilation in patients with moderate to severe COPD and asthma. In particular, abediterol has shown superior efficacy compared to other LABAs like formoterol and indacaterol in terms of potency and selectivity for the beta-2 adrenergic receptor over the beta-1 receptor . The compound's pharmacokinetics indicate low systemic exposure, reducing the risk of cardiovascular side effects typically associated with beta-agonists .

The synthesis of abediterol involves multiple steps:

- Hydroformylation: This reaction introduces an aldehyde group into a carbon chain, forming the lipophilic tail of abediterol.

- Alkylation: A phase-transfer-catalyzed liquid/liquid O-alkylation is performed to attach specific alkyl groups to the molecule.

- Ruthenium-Catalyzed Reactions: These reactions are utilized to finalize the structure by introducing necessary functional groups.

These synthetic pathways highlight the complexity involved in producing abediterol while ensuring high purity and yield .

Abediterol is primarily applied in respiratory medicine as a treatment for asthma and COPD. Its once-daily dosing regimen is particularly appealing for patient compliance compared to other LABAs that may require more frequent administration. Additionally, abediterol is being investigated for use in combination therapies with inhaled corticosteroids, enhancing its therapeutic efficacy against airway inflammation .

Interaction studies have indicated that abediterol has a favorable safety profile with minimal drug-drug interactions. It does not significantly alter the pharmacokinetics of commonly used medications in respiratory therapy. Clinical trials have shown that it can be effectively combined with anti-inflammatory agents without compromising safety or efficacy . Furthermore, abediterol's selectivity for beta-2 receptors minimizes potential cardiovascular side effects associated with non-selective beta agonists .

Several compounds share structural and functional similarities with abediterol. Here are some notable comparisons:

| Compound | Type | Selectivity | Duration of Action | Unique Features |

|---|---|---|---|---|

| Formoterol | Long-acting β2 agonist | Moderate | Long | Rapid onset; used in acute asthma |

| Indacaterol | Long-acting β2 agonist | High | Very long | Once-daily dosing |

| Salmeterol | Long-acting β2 agonist | Moderate | Long | Requires twice-daily dosing |

| Vilanterol | Long-acting β2 agonist | High | Very long | Fixed-dose combination available |

| Olodaterol | Long-acting β2 agonist | High | Very long | Once-daily dosing |

Abediterol's unique attributes include its superior selectivity for beta-2 adrenergic receptors and its lower impact on heart rate compared to other LABAs, making it a promising candidate for once-daily treatment regimens in respiratory diseases .

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

KEGG Target based Classification of Drugs

Rhodopsin family

Adrenaline

ADRB2 [HSA:154] [KO:K04142]

Other CAS

Wikipedia

Dates

2: Montuschi P, Ciabattoni G. Bronchodilating drugs for chronic obstructive pulmonary disease: current status and future trends. J Med Chem. 2015 May 28;58(10):4131-64. doi: 10.1021/jm5013227. Epub 2015 Feb 9. PubMed PMID: 25587755.

3: Singh D, Pujol H, Ribera A, Seoane B, Massana E, Astbury C, Ruiz S, de Miquel G. A dose-ranging study of the bronchodilator effects of abediterol (LAS100977), a long-acting β2-adrenergic agonist, in asthma; a Phase II, randomized study. BMC Pulm Med. 2014 Nov 14;14:176. doi: 10.1186/1471-2466-14-176. PubMed PMID: 25398689; PubMed Central PMCID: PMC4320624.

4: Beier J, Fuhr R, Massana E, Jiménez E, Seoane B, de Miquel G, Ruiz S. Abediterol (LAS100977), a novel long-acting β2-agonist: efficacy, safety and tolerability in persistent asthma. Respir Med. 2014 Oct;108(10):1424-9. doi: 10.1016/j.rmed.2014.08.005. Epub 2014 Sep 8. PubMed PMID: 25256258.

5: Timmer W, Massana E, Jimenez E, Seoane B, de Miquel G, Ruiz S. First-in-human study of the safety, tolerability, pharmacokinetics and pharmacodynamics of abediterol (LAS100977), a novel long-acting Β2 -agonist. J Clin Pharmacol. 2014 Dec;54(12):1347-53. doi: 10.1002/jcph.355. Epub 2014 Jul 8. PubMed PMID: 24989946.

6: Fuso L, Mores N, Valente S, Malerba M, Montuschi P. Long-acting beta-agonists and their association with inhaled corticosteroids in COPD. Curr Med Chem. 2013;20(12):1477-95. Review. PubMed PMID: 23409722.

7: Cazzola M, Page CP, Rogliani P, Matera MG. β2-agonist therapy in lung disease. Am J Respir Crit Care Med. 2013 Apr 1;187(7):690-6. doi: 10.1164/rccm.201209-1739PP. Review. PubMed PMID: 23348973.

8: Aparici M, Gómez-Angelats M, Vilella D, Otal R, Carcasona C, Viñals M, Ramos I, Gavaldà A, De Alba J, Gras J, Cortijo J, Morcillo E, Puig C, Ryder H, Beleta J, Miralpeix M. Pharmacological characterization of abediterol, a novel inhaled β(2)-adrenoceptor agonist with long duration of action and a favorable safety profile in preclinical models. J Pharmacol Exp Ther. 2012 Aug;342(2):497-509. doi: 10.1124/jpet.112.193284. Epub 2012 May 15. PubMed PMID: 22588259.